5-(4-Fluoro-benzyl)-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Fluoro-benzyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Fluoro-benzyl)-thiazol-2-ylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring, which is known for its versatile biological activities. The presence of the fluorobenzyl group enhances its lipophilicity, potentially improving its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:
- Antimicrobial Activity : Thiazole derivatives, including this compound, have shown significant antimicrobial properties. The mechanism involves the disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
- Anticancer Activity : Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies
A study reported that this compound exhibited notable antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The compound's efficacy was attributed to its structural features that facilitate binding to bacterial ribosomes, thereby inhibiting protein synthesis. -
Anticancer Potential
Research highlighted the compound's ability to reduce cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values were reported at approximately 10 µM, indicating potent antiproliferative effects. The mechanism involved the activation of the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 . -
Anticonvulsant Activity
In a pharmacological evaluation, this compound demonstrated significant anticonvulsant activity in animal models, with effective doses lower than those required for traditional anticonvulsants. This suggests a potential role in treating epilepsy and other seizure disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its lipophilic nature allows for efficient penetration through cellular membranes. Preliminary studies indicate moderate metabolic stability, which is advantageous for therapeutic applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWUMGELVDUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953510 |
Source
|
Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315241-39-5 |
Source
|
Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.